molecular formula C13H18BBrO2 B2793927 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1701437-37-7

2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2793927
CAS No.: 1701437-37-7
M. Wt: 297
InChI Key: YWTFZTIUSCMRSB-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is particularly notable for its utility in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in the synthesis of biaryls and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-3-methylphenylboronic acid with a suitable reagent under controlled conditions. One common method is the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, under an inert atmosphere.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative. It can also undergo oxidation and reduction reactions, as well as substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or water).

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles such as amines, alcohols, or halides can be used.

Major Products Formed:

  • Biaryls: Resulting from Suzuki-Miyaura coupling reactions.

  • Oxidized Products: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduced Products: Alcohols or other reduced derivatives.

  • Substitution Products: Compounds where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry: This compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it invaluable for constructing biaryl structures, which are common in many active pharmaceutical ingredients (APIs).

Biology: In biological research, 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the development of bioconjugation techniques. These techniques allow for the labeling and tracking of biomolecules, aiding in the study of biological processes and the development of diagnostic tools.

Medicine: The compound's utility in drug synthesis is significant, as it enables the creation of new therapeutic agents. Its involvement in cross-coupling reactions allows for the efficient production of complex drug molecules, potentially leading to the discovery of new treatments for various diseases.

Industry: In the materials science industry, this compound is used to create advanced materials with specific properties, such as polymers and electronic materials. Its ability to form strong carbon-carbon bonds is crucial for the development of high-performance materials.

Mechanism of Action

The mechanism by which 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically the carbon-carbon double bonds in the substrates being coupled.

Comparison with Similar Compounds

  • Boronic Acids: General boronic acids used in cross-coupling reactions.

  • Boronic Esters: Derivatives of boronic acids with different leaving groups.

  • Organoboron Reagents: Other organoboron compounds used in similar reactions.

Uniqueness: 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique in its stability and reactivity profile, making it particularly suitable for cross-coupling reactions. Its specific structure allows for efficient transmetalation and reductive elimination steps, which are critical for the success of the Suzuki-Miyaura coupling.

Properties

IUPAC Name

2-(2-bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTFZTIUSCMRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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